molecular formula C14H28N2O B1490040 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one CAS No. 1281292-60-1

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one

Cat. No. B1490040
M. Wt: 240.38 g/mol
InChI Key: BOAWRZQIWODHCE-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one” is an organic compound with the IUPAC name (1-acetyl-4-piperidinyl)methanamine . It has a molecular weight of 156.23 .


Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one” can be represented by the linear formula C8H16N2O .

Scientific Research Applications

Synthesis of α-Aminophosphonates A series of novel α-aminophosphonates containing the piperidin-4-yl moiety was synthesized, demonstrating efficient catalysis under solvent-free conditions. These compounds showed insecticidal activities against Plutella xylostella, highlighting their potential use in agricultural or pharmaceutical applications (Jiang et al., 2013).

Crystal Structure and Quantum Computational Studies The crystal structure of an α,β-unsaturated ketone with piperidin-4-one was elucidated, offering insights into the molecular geometry and intermolecular interactions. This compound, a novel RORc inhibitor, was examined through Hirshfeld surface analysis and molecular docking studies, indicating its potential in medicinal chemistry (R. V., R. C., 2021).

Synthesis of Pyrano and Pyrimido Derivatives Derivatives of pyrano and pyrimido compounds involving piperidin-1-yl groups were synthesized. These compounds underwent cyclization and substitution reactions, demonstrating the versatility of the piperidinyl group in complex organic syntheses (Paronikyan et al., 2016).

Spectral Analysis and Biological Evaluation of Oxadiazole Derivatives A series of 1,3,4-oxadiazole derivatives containing the piperidin-1-ylsulfonyl group were synthesized and evaluated for their biological activities. The compounds were examined for their interaction with butyrylcholinesterase enzyme and exhibited specific binding affinities, suggesting their potential in designing inhibitors for related enzymes or receptors (Khalid et al., 2016).

Influence of Substituents on Molecule Geometry The influence of methyl substituents and N-oxide formation on the geometry of aminoalkanol derivatives was studied. The findings contribute to the understanding of how subtle changes in molecular structure can significantly affect the overall geometry and intermolecular interactions, which is crucial in drug design and crystal engineering (Żesławska et al., 2020).

Fluorescence and Thermal Stability of Heterocyclic Compounds The synthesis of heterocyclic compounds incorporating piperidinyl and aminoethyl groups led to structures with interesting crystal arrangements, fluorescence, and thermal stability properties. These compounds' properties make them potential candidates for various applications in materials science and photonics (Raghavaiah et al., 2016).

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry, future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications in drug design .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-3-5-6-13(4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWRZQIWODHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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